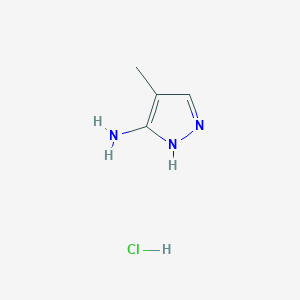

4-Methyl-1H-pyrazol-3-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

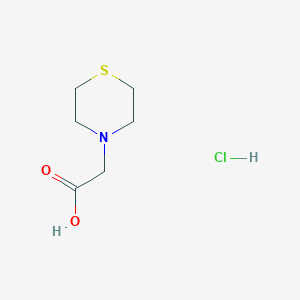

4-Methyl-1H-pyrazol-3-amine hydrochloride is a chemical compound with the molecular formula C₄H₇N₃·ClH . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 4-Methyl-1H-pyrazol-3-amine hydrochloride, often involves the use of silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis

The molecular structure of 4-Methyl-1H-pyrazol-3-amine hydrochloride consists of a pyrazole ring with a methyl group attached to the 4th carbon and an amine group attached to the 3rd carbon .Physical And Chemical Properties Analysis

The molecular weight of 4-Methyl-1H-pyrazol-3-amine hydrochloride is 97.118 Da . Its density is 1.2±0.1 g/cm3, and it has a boiling point of 314.5±22.0 °C at 760 mmHg .Applications De Recherche Scientifique

- Leishmaniasis : A study highlighted the potent in vitro antipromastigote activity of compound 13, which binds favorably to the LmPTR1 pocket (active site) with a lower binding free energy (−9.8 kcal/mol). Leishmaniasis is a parasitic disease caused by Leishmania species, and this compound shows promise as a potential therapeutic agent.

Antiparasitic Activity

Safety and Hazards

Mécanisme D'action

Target of Action

4-Methyl-1H-pyrazol-3-amine hydrochloride, like other pyrazole-bearing compounds, is known for its diverse pharmacological effects Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study of a similar pyrazole derivative showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the reported antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that the compound may affect the biochemical pathways related to these diseases.

Pharmacokinetics

The compound is known to be a solid at room temperature , suggesting that its bioavailability may be influenced by factors such as solubility and stability.

Result of Action

Similar pyrazole derivatives have shown potent antileishmanial and antimalarial activities , suggesting that the compound may have similar effects.

Action Environment

The compound is known to be sensitive to air , suggesting that exposure to air may affect its stability and, consequently, its action and efficacy.

Propriétés

IUPAC Name |

4-methyl-1H-pyrazol-5-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.ClH/c1-3-2-6-7-4(3)5;/h2H,1H3,(H3,5,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJJHUYIQIMLJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1H-pyrazol-3-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-chloroethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2414050.png)

![2-[2-(Cyanomethyl)phenyl]acetic acid](/img/structure/B2414053.png)

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2414054.png)

![Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B2414055.png)

![3-(3-Methylthiophen-2-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2414070.png)